lanatoside C
Overview
Description
Lanatoside C, also known as isolanid, is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be administered orally or intravenously . The substance is composed of four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) and an aglycon named digoxigenin .
Molecular Structure Analysis
Lanatoside C has a molecular formula of C49H76O20 . Its molecular weight is 985.12 g/mol . The structure is composed of four monosaccharides and an aglycon named digoxigenin .Physical And Chemical Properties Analysis
Lanatoside C has a molecular weight of 985.12 and a molecular formula of C49H76O20 .Scientific Research Applications
Cardiovascular Research
Lanatoside C has been a subject of interest in cardiovascular research. Studies have shown its effects on coronary vascular resistance and heart rate. Gracey and Brandfonbrener (1963) observed that Lanatoside C increased left main coronary artery resistance at all rates of blood flow (Gracey & Brandfonbrener, 1963). Similarly, Fahr and Ladue (1941) found that Lanatoside C, when administered intravenously, reduced the heart rate to normal within a period ranging from two minutes to two hours (Fahr & Ladue, 1941).
Oncology Research
Recent studies have explored the potential of Lanatoside C in oncology. Kang et al. (2016) investigated the anti-cancer and radiosensitizing effects of Lanatoside C in colorectal cancer cells, revealing its role in inducing mitochondrial dysfunction and impairing DNA damage repair (Kang et al., 2016). Reddy et al. (2019) demonstrated that Lanatoside C induces G2/M cell cycle arrest and suppresses cancer cell growth through attenuating various signaling pathways in human cancer cells (Reddy et al., 2019).
Antiviral Research
Lanatoside C has also been identified as having antiviral activities. Cheung et al. (2014) reported that Lanatoside C exhibited significant inhibitory effects against dengue virus infection, suggesting its potential as an antiviral agent (Cheung et al., 2014).
Alternative Cell Death Pathway in Cancer Treatment
Badr et al. (2011) discovered that Lanatoside C can induce an alternative cell death pathway in glioblastoma cells, representing a strategy to overcome resistance of cancer cells to apoptosis (Badr et al., 2011).
Safety And Hazards
Lanatoside C is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .
properties
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAGJDXJIDEKI-PTGWOZRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023198 | |
Record name | Lanatoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
lanatoside C | |
CAS RN |
17575-22-3 | |
Record name | Lanatoside C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanatoside C [INN:BAN:DCF:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanatoside C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lanatoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lanatoside C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANATOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RR3JFZ771 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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